molecular formula C16H23N3 B10889690 3-{[4-(propan-2-yl)piperazin-1-yl]methyl}-1H-indole

3-{[4-(propan-2-yl)piperazin-1-yl]methyl}-1H-indole

Cat. No.: B10889690
M. Wt: 257.37 g/mol
InChI Key: NARZHCAAZXBIBS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-[(4-ISOPROPYLPIPERAZINO)METHYL]-1H-INDOLE involves multiple steps, including the formation of the indole and piperazine rings. One common method for synthesizing piperazine derivatives involves the cyclization of 1,2-diamine derivatives with sulfonium salts . For the indole moiety, various synthetic routes have been developed, including the Fischer indole synthesis and the Bartoli indole synthesis . Industrial production methods often involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

3-[(4-ISOPROPYLPIPERAZINO)METHYL]-1H-INDOLE can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-ISOPROPYLPIPERAZINO)METHYL]-1H-INDOLE involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways . The piperazine ring can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include other indole and piperazine derivatives:

These compounds share similar structural features but differ in their specific biological activities and applications.

Properties

Molecular Formula

C16H23N3

Molecular Weight

257.37 g/mol

IUPAC Name

3-[(4-propan-2-ylpiperazin-1-yl)methyl]-1H-indole

InChI

InChI=1S/C16H23N3/c1-13(2)19-9-7-18(8-10-19)12-14-11-17-16-6-4-3-5-15(14)16/h3-6,11,13,17H,7-10,12H2,1-2H3

InChI Key

NARZHCAAZXBIBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)CC2=CNC3=CC=CC=C32

Origin of Product

United States

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